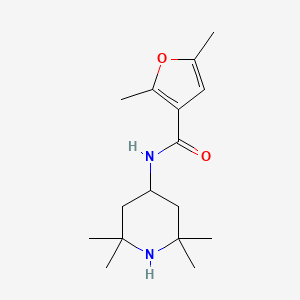

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide

Descripción

2,5-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide is a hindered amine derivative featuring a furan-3-carboxamide core substituted with 2,5-dimethyl groups and linked to a 2,2,6,6-tetramethylpiperidin-4-yl moiety. This compound’s structure combines steric hindrance from the tetramethylpiperidine (TMP) group with the electronic properties of the dimethylfuran carboxamide system.

The TMP group is known to impart resistance to thermal and photolytic degradation, making such compounds candidates for applications in polymer stabilization, fluorescence labeling, or pharmaceuticals. The furan carboxamide core may contribute to π-conjugation and hydrogen-bonding interactions, influencing solubility and reactivity.

Propiedades

IUPAC Name |

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-10-7-13(11(2)20-10)14(19)17-12-8-15(3,4)18-16(5,6)9-12/h7,12,18H,8-9H2,1-6H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYHJOJXCJVWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide typically involves multiple steps One common method includes the reaction of 2,5-dimethylfuran with a suitable carboxylating agent to introduce the carboxamide groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction parameters and can lead to higher throughput compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone and iodine, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylamines, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Aplicaciones Científicas De Investigación

2,5-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide has several applications in scientific research:

Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Key Observations :

- The naphthalimide core in bis-TMP naphthalimide enables extended π-conjugation, resulting in strong fluorescence (quantum yield ~0.8) and visible-light absorption, unlike the smaller furan system .

- Steric effects : The TMP groups in all compounds hinder π-stacking. For bis-TMP naphthalimide, steric bulk forces a 69.76° rotation between adjacent molecules, preventing close packing . Similar steric hindrance likely occurs in the target compound.

- Hydrogen bonding : The carboxamide group in the target compound may form N–H⋯O bonds akin to bis-TMP naphthalimide, which organizes molecules into layered structures .

Functional and Application Differences

Key Observations :

- The naphthalimide derivatives excel in fluorescence-based applications, whereas TMP-pyrrolidine-2,5-diones are optimized for radical scavenging in HALS formulations .

- The target compound’s furan carboxamide may balance solubility (via polar amide) and steric protection (via TMP), making it suitable for niche stabilization or biomedical roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.